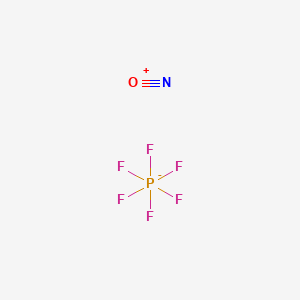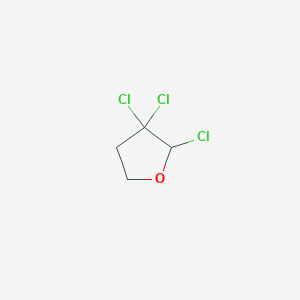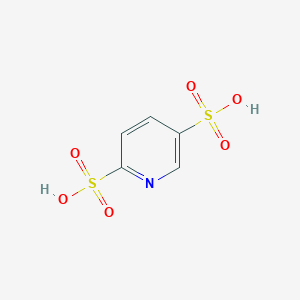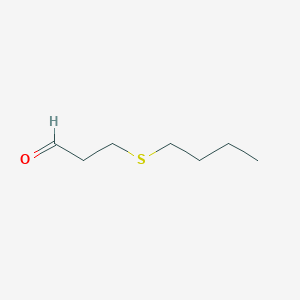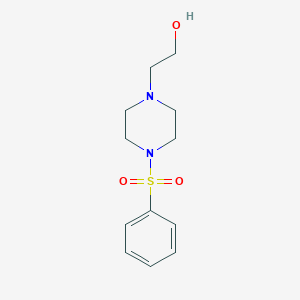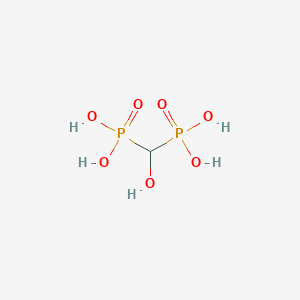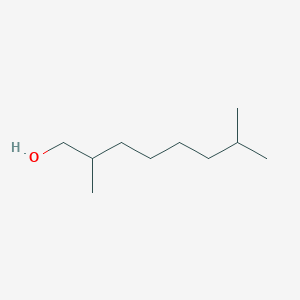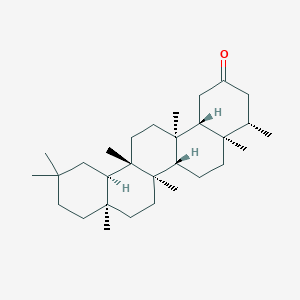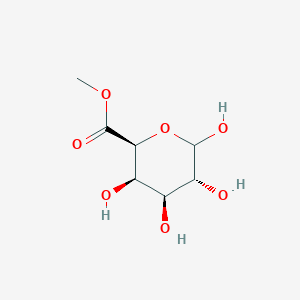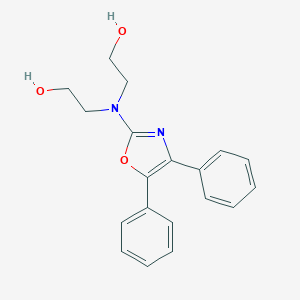![molecular formula C9H6S2 B095806 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene CAS No. 17965-48-9](/img/structure/B95806.png)
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is a heterocyclic compound that consists of a cyclopentane ring fused with two thiophene rings. This compound is known for its unique electronic properties, making it a valuable component in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,4-diketones with elemental sulfur or thiourea to form the thiophene rings. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene rings, where halogenation or alkylation can be achieved using reagents like bromine or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted cyclopentadithiophene compounds .
Scientific Research Applications
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioelectronics and biosensors due to its electronic properties.
Medicine: Explored for drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the production of OLEDs, OFETs, and OPVs for its excellent charge transport properties.
Mechanism of Action
The mechanism by which 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene exerts its effects is primarily through its electronic properties. The compound interacts with molecular targets and pathways involved in charge transport and light emission. Its conjugated structure allows for efficient electron and hole transport, making it an ideal material for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadithiophene derivatives: These compounds have similar structures but may have different substituents that alter their electronic properties.
Thiophene-based compounds: These include compounds like polythiophene and bithiophene, which share the thiophene ring structure but differ in their overall molecular architecture.
Uniqueness
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is unique due to its fused ring structure, which provides enhanced stability and electronic properties compared to other thiophene-based compounds. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
17965-48-9 |
|---|---|
Molecular Formula |
C9H6S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene |
InChI |
InChI=1S/C9H6S2/c1-6-2-10-4-8(6)9-5-11-3-7(1)9/h2-5H,1H2 |
InChI Key |
HHSONWXYOAPAQZ-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=CSC=C31 |
Canonical SMILES |
C1C2=CSC=C2C3=CSC=C31 |
Synonyms |
7H-Cyclopenta[1,2-c:3,4-c']dithiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



